Dehydroleucodine

描述

Synthesis Analysis

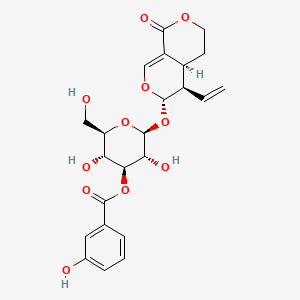

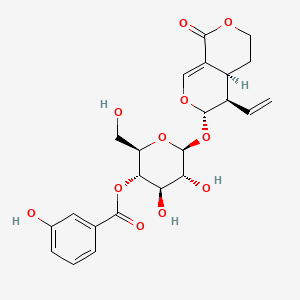

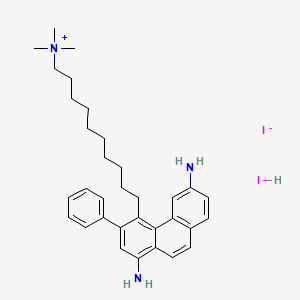

Four dehydroleucodine amino derivatives were synthesized using the amines proline, piperidine, morpholine, and tyramine . Spectroscopic methods and single-crystal X-ray diffraction unambiguously established their structures .Molecular Structure Analysis

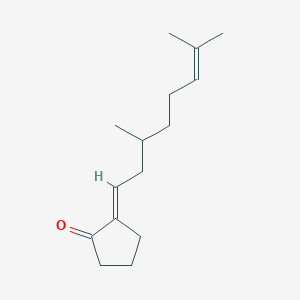

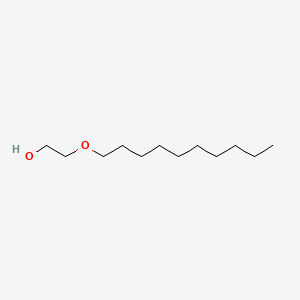

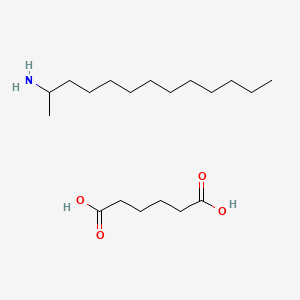

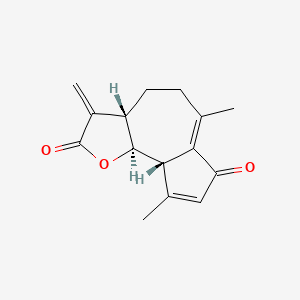

The molecular formula of Dehydroleucodine is C15H16O3 . Docking of dehydroleucodine into the homology model of the α2-adrenergic receptor allowed the analysis of the structural basis of their interactions .Chemical Reactions Analysis

The IR (ATR) spectrum shows bands at 2936 (C–H st), 1773 (C=O st γ lactone), 1683 (α,β unsaturated C=O), 1617, and 1637 (C=C st) cm −1 .Physical And Chemical Properties Analysis

Dehydroleucodine has a molecular weight of 244.29 g/mol . It is a white to off-white powder . It is soluble in DMSO: ≥30 mg/mL .科学研究应用

Anti-Leukemic Activity

DhL has been studied for its potential in treating leukemia. Research has shown that amino derivatives of DhL exhibit cytotoxic activity against acute myeloid leukemia cell lines . These derivatives have been synthesized and structurally confirmed through spectroscopic methods and single-crystal X-ray diffraction . The proline adduct of DhL, in particular, demonstrated significant anti-leukemic activity, suggesting its potential as a therapeutic agent .

Gastrointestinal Cytoprotection

Traditionally used in Argentinean medicine, DhL has been isolated from Artemisia douglasiana Besser and is known for its gastroprotective properties . It prevents gastrointestinal damage induced by necrosis-inducing agents such as absolute ethanol . This protective effect is related to DhL’s ability to stimulate mucus production, contributing to its role in cytoprotection .

Anti-Adipogenic Effects

DhL significantly inhibits the differentiation of murine preadipocytes, which is crucial in the study of obesity and related metabolic disorders . It decreases lipid accumulation by downregulating adipogenic-specific transcriptional factors like PPARγ and C-EBPα . This suggests its potential use in developing treatments for obesity.

Antimicrobial and Antiparasitic Properties

DhL has demonstrated effectiveness against several bacterial species, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli . Additionally, it possesses anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease . These properties make DhL a compound of interest in the development of new antimicrobial and antiparasitic drugs.

Cancer Research and Drug Development

Studies have shown that DhL induces cell cycle arrest, apoptosis, and DNA damage in human astrocytoma cells . It modulates the expression of key proteins like TP73 and TP53, which are crucial in the cellular response to cancer treatment . This makes DhL a valuable compound in cancer research and the development of new chemotherapeutic agents.

Traditional Medicine Applications

DhL and other Artemisia-derived phytochemicals have been used by traditional cultures across the globe for their therapeutic effects . These compounds have been modified through medicinal chemistry to increase their potency, and they continue to be of interest due to their wide range of therapeutic uses, including treatments for migraines, arthritis, and inflammation .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Dehydroleucodine and its derivatives have shown promising results in the treatment of acute myeloid leukemia . The proline adduct was the most active compound, showing anti-leukemic activity, upregulating heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heath shock 70 kDa protein 1 (HSPA1A), and downregulating NFkB1 transcription . It was also found to be about 270 times more water soluble than dehydroleucodine . These findings suggest that dehydroleucodine and its derivatives could be of value in future pharmacological research related to inappropriate mast cell activation conditions such as neurogenic inflammation and neuropathic pain .

属性

IUPAC Name |

(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3/t10-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVIAFTENCNGB-BPNCWPANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroleucodine | |

CAS RN |

36150-07-9 | |

| Record name | Dehydroleucodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroleucodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。